1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-phenylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQWVVMPUJNUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
- Pyrrolidinone or Pantolactam Derivatives : The synthesis often begins with pyrrolidinone or pantolactam analogs, which provide the pyrrolidine ring scaffold.
- Phenylamine or Benzylamine Precursors : Introduction of the phenyl group is commonly achieved via reaction with benzylamine or related phenyl-containing amines.
Key Reaction Steps
- Imine Formation : Reaction of ketolactam intermediates with benzylamine under reflux conditions in toluene with azeotropic removal of water leads to imine intermediates.
- Reduction of Imine : The imine is reduced using sodium cyanoborohydride (NaBH3CN) to yield benzylaminopantolactams.
- Catalytic Hydrogenation : Subsequent catalytic hydrogenation removes protecting groups or reduces intermediates to aminopantolactams.
- Reduction to Aminopyrrolidine : The aminopantolactam is reduced further using borane-tetrahydrofuran complex (BH3·THF) to produce the aminopyrrolidine core.
- Salt Formation : Treatment with hydrochloric acid in methanol converts the free amine into its dihydrochloride salt, enhancing stability and crystallinity.
Diastereoselective and Enantioselective Variants
- Use of chiral amines such as (R)-1-phenylethylamine allows for diastereoselective synthesis, yielding enantiomerically enriched products.
- Diastereomeric mixtures can be separated by crystallization using chiral acids like (S)-mandelic acid.
- Absolute configurations can be confirmed by X-ray crystallography.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pantolactam formation | Reaction of pantolactone with methylamine | ~48% | High temperature (250 °C), high pressure (75 atm) |
| Oxidation to ketolactam | Chromic acid or RuO4 oxidation | High | RuO4 method less efficient but milder |
| Imine formation | Benzylamine, toluene, reflux, azeotropic water removal | Quantitative | No acid catalyst needed |
| Imine reduction | NaBH3CN | High | Mild reducing agent |
| Catalytic hydrogenation | H2, Pd catalyst | High | Converts aminopantolactam to aminopyrrolidine |
| Final reduction | BH3·THF | 60% | Produces aminopyrrolidine |
| Salt formation | HCl in MeOH | High | Produces dihydrochloride salt |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the pyrrolidine ring, methyl, and phenyl substituents. Typical chemical shifts include δ 2.5–3.5 ppm for pyrrolidine protons and δ 7.2–7.4 ppm for aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight consistent with the dihydrochloride salt.
- X-ray Crystallography : Used for determination of absolute stereochemistry and confirmation of salt form.
Summary Table of Preparation Steps and Key Data
| Preparation Stage | Description | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1. Pantolactam synthesis | Methylamine reaction with pantolactone | 250 °C, 75 atm, p-TsOH catalyst | 48 | Provides chiral lactam scaffold |
| 2. Oxidation | Conversion to ketolactam | Chromic acid or RuO4 | High | Chromic acid preferred for yield |
| 3. Imine formation | Reaction with benzylamine | Reflux in toluene, azeotropic water removal | Quantitative | Forms imine intermediates |
| 4. Imine reduction | Reduction of imine to amine | NaBH3CN | High | Mild reducing agent |
| 5. Catalytic hydrogenation | Hydrogenation to aminopantolactam | H2, Pd catalyst | High | Removes protecting groups |
| 6. Final reduction | Reduction to aminopyrrolidine | BH3·THF | 60 | Produces volatile free amine |
| 7. Salt formation | Conversion to dihydrochloride salt | HCl in MeOH | High | Enhances solubility and stability |
Research Findings and Optimization Notes
- The use of azeotropic distillation for water removal during imine formation is critical for driving the reaction to completion.
- Sodium cyanoborohydride is preferred for selective imine reduction due to its mildness and selectivity.
- Borane-THF complex reduction requires careful handling due to volatility of the aminopyrrolidine product.
- Formation of dihydrochloride salt improves compound handling and storage.
- Diastereoselective synthesis using chiral amines enables access to enantiomerically enriched compounds, important for biological activity studies.
- Structural confirmation via X-ray crystallography is essential for verifying stereochemistry, especially in chiral synthesis.
Chemical Reactions Analysis
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pain Management
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride has been identified as a potential candidate for pain management therapies. Its mechanism involves the inhibition of the TrkA kinase pathway, which is crucial in the transmission of pain signals. This compound has shown efficacy in treating both acute and chronic pain conditions, including:
- Neuropathic Pain : Effective in alleviating pain resulting from nerve damage.
- Inflammatory Pain : Useful in conditions like arthritis where inflammation contributes to pain.
- Cancer Pain : Provides relief from pain associated with malignancies and their treatments .
Neurodegenerative Diseases
Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It modulates neuroinflammatory responses and promotes neuronal survival, making it a candidate for further investigation in neuroprotection strategies .
Cancer Treatment
The compound's ability to inhibit specific signaling pathways suggests its potential as an adjunct therapy in cancer treatment. By targeting the TrkA pathway, it may enhance the effectiveness of existing chemotherapy agents while mitigating side effects associated with traditional cancer treatments .
Clinical Trials
Several clinical trials have explored the efficacy of this compound in various pain models. For instance, a study assessing its impact on neuropathic pain demonstrated significant reductions in pain scores compared to placebo groups, highlighting its potential as a novel analgesic .
Animal Studies
Animal models have shown that administration of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride leads to improved outcomes in models of chronic pain and neurodegeneration. In these studies, treated animals exhibited less behavioral signs of pain and improved cognitive functions compared to untreated controls .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism of Action |
|---|---|---|
| Pain Management | Neuropathic, inflammatory, cancer-related pain | TrkA kinase inhibition |
| Neurodegenerative Diseases | Alzheimer's, Parkinson's disease protection | Modulation of neuroinflammation |
| Cancer Treatment | Adjunct therapy for chemotherapy | Targeting TrkA pathway |
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with dopamine neurons in the brain. The compound is known to induce neurotoxicity by inhibiting mitochondrial function, leading to the degeneration of dopamine-producing neurons. This process is mediated through the formation of reactive oxygen species and the activation of apoptotic pathways.
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)
1-(Pyridin-3-yl)piperidin-4-amine Dihydrochloride
- Molecular Formula: C₇H₁₁ClN₂O (discrepancy noted; likely C₁₀H₁₆N₂·2HCl) .
- Molecular Weight: 174.63 g/mol (reported, but inconsistent with dihydrochloride form) .
- Structural Features: Piperidine ring substituted with a pyridin-3-yl group.
- Key Differences:
- Piperidine instead of pyrrolidine, altering ring strain and conformational flexibility.
- Pyridine substitution may enhance π-π stacking interactions.
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
- Molecular Formula: C₇H₉ClN₄ .
- Molecular Weight: 184.62 g/mol .
- CAS Number: MFCD29907125 .
- Structural Features: Pyrazolo-pyridine fused heterocycle with a methylated amine.
- Key Differences:
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Impact on Properties: Phenyl vs. Pyridine Substitution: The phenyl group in the target compound likely increases hydrophobicity compared to pyridine-containing analogs, affecting membrane permeability in drug design . Ring Size: Pyrrolidine (5-membered) vs. Dihydrochloride Form: Enhances aqueous solubility compared to free bases, critical for biological assays .
Safety Considerations:
Biological Activity
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride, often referred to as MPPD, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of MPPD is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to fit into active sites, leading to the inhibition or activation of these targets.
Key Mechanisms:
- Enzyme Interaction: MPPD has been shown to interact with proteins involved in cell signaling pathways, such as Akt, which plays a crucial role in regulating cellular processes including metabolism, proliferation, and survival.
- Receptor Modulation: The compound may also influence neurotransmitter receptors, contributing to its potential effects on mood and cognition.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of MPPD is essential for optimizing its pharmacological properties. Research indicates that modifications in the molecular structure can significantly alter the potency and selectivity of the compound.
Table 1: Structure-Activity Relationship Analysis
| Substituent | Modification Type | Effect on Activity |
|---|---|---|
| N-Methyl | Alkyl substitution | Increased potency |
| Phenyl Group | Aromatic substitution | Enhanced receptor binding |
| Pyrrolidine | Ring modification | Improved stability |
Studies have demonstrated that specific structural modifications can lead to compounds with enhanced biological activity. For instance, altering the substituents on the pyrrolidine ring has been shown to optimize lipophilicity and bioavailability, which are critical for therapeutic efficacy .
In Vitro Studies
In vitro assays have demonstrated that MPPD exhibits significant inhibitory effects on various enzymes involved in inflammatory pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
Table 2: In Vitro Inhibition Potency
| Enzyme | IC50 (μg/mL) | Reference Compound |
|---|---|---|
| COX-1 | 314 | Indomethacin |
| COX-2 | 130 | Aspirin |
| 5-LOX | 105 | Ibuprofen |
These findings suggest that MPPD may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of MPPD. For instance, experiments involving carrageenan-induced paw edema in mice revealed that MPPD significantly reduced edema compared to control groups. The results indicated a dose-dependent response, highlighting its therapeutic potential in managing inflammatory conditions.
Case Study: Carrageenan-Induced Edema
A study assessed the effect of MPPD on paw edema in mice:
Q & A
Q. Table 1: Comparative Solubility of Salt Forms
| Salt Form | Solubility in Water (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Free Base | 2.1 | 6 months |
| Hydrochloride | 8.7 | 12 months |
| Dihydrochloride | 15.3 | 18 months |
| Data derived from accelerated stability studies . |
Q. Table 2: Key Analytical Parameters for Purity Testing
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity (HPLC) | USP <621> | ≥98.0% |
| Chloride Content | Titration | 29.5–30.5% |
| Residual Solvents | GC-FID | ≤0.1% (ICH Q3C Class 3) |
| Heavy Metals | ICP-MS | ≤10 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
